molecular formula C15H14O3 B1600051 Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 393522-78-6

Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1600051
CAS No.: 393522-78-6
M. Wt: 242.27 g/mol
InChI Key: VKZMIOMZIBDFLC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a methyl ester group at the 4-position of one phenyl ring and a hydroxymethyl substituent at the 4'-position of the adjacent phenyl ring within the biphenyl framework.

The Chemical Abstracts Service has assigned the unique registry number 393522-78-6 to this compound, providing definitive identification within chemical databases and literature. The compound is also catalogued under the MDL number MFCD06203078, facilitating cross-referencing across various chemical information systems. Alternative systematic names include methyl 4-(4-hydroxymethylphenyl)benzoate, which emphasizes the ester functionality and hydroxymethyl substitution pattern.

The Simplified Molecular Input Line Entry System representation is documented as COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CO, providing a standardized linear notation for computational applications. This string notation effectively captures the connectivity pattern between atoms and serves as a fundamental tool for database searching and molecular modeling applications.

Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZMIOMZIBDFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447740
Record name Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393522-78-6
Record name Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its hydroxymethyl and carboxylate functional groups, has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and immunomodulation.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 10900798

Recent studies indicate that this compound may function as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This interaction is crucial in the immune evasion of tumors, making it a significant target in cancer immunotherapy.

Key Findings:

  • Inhibition of PD-1/PD-L1 Interaction : The compound has shown promising results in inhibiting the formation of the PD-1/PD-L1 complex, which is vital for tumor cells to evade immune detection. In vitro assays demonstrated a significant decrease in the undissociated complex at concentrations as low as 5 µM, indicating strong inhibitory potential .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Study Activity Assay IC50 (µM) Effectiveness
Study 1PD-1/PD-L1 Inhibition5.52 ± 0.04High
Study 2Tumor Cell Activation<10Moderate

Case Study 1: Cancer Immunotherapy

In a study focusing on cancer immunotherapy, this compound was tested alongside other terphenyl derivatives. The results indicated that this compound could activate T-cells effectively when co-cultured with tumor cells expressing PD-L1. The activation was measured through cytokine release assays, showing a marked increase in IL-2 production compared to controls .

Case Study 2: Selectivity and Toxicity

Another critical aspect investigated was the selectivity of this compound towards cancer cells with varying p53 status. The compound exhibited lower toxicity towards normal cells while maintaining efficacy against p53-positive cancer cell lines, suggesting a favorable therapeutic window for clinical applications .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. Its ability to inhibit PD-1/PD-L1 interactions suggests it could enhance anti-tumor immunity when used in combination with other immunotherapeutic agents.

Scientific Research Applications

Synthetic Applications

  • Polymerization Initiator :
    • The compound acts as a monofunctional alcohol initiator in the ring-opening polymerization of trimethylene carbonate (TMC), catalyzed by CH3SO3H. This application is particularly relevant in the production of biodegradable polycarbonates, which are gaining interest for their environmental benefits.
  • Catalytic Reactions :
    • It is utilized in the catalytic protodeboronation of pinacol boronic esters, showcasing its role in facilitating chemical transformations that are essential in organic synthesis.

Biological and Pharmaceutical Applications

Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate has been studied for its potential biological activities:

  • Antimicrobial Activity :
    • Research indicates that derivatives of biphenyl compounds exhibit antimicrobial properties. The hydroxymethyl and carboxylate functionalities may enhance the interaction with biological targets, making them candidates for further investigation in drug development .
  • Pharmacological Studies :
    • The compound's structural similarity to known pharmaceuticals suggests potential use as a scaffold for developing new therapeutic agents. Studies exploring structure-activity relationships could yield insights into its efficacy against various pathogens .

Case Study 1: Polymer Development

A study investigated the use of this compound in synthesizing polycarbonate materials. The findings highlighted the compound's efficiency as an initiator, resulting in polymers with desirable mechanical properties and biodegradability.

Case Study 2: Antimicrobial Screening

In a pharmacological study, derivatives of this compound were screened against several bacterial strains. Results demonstrated significant antimicrobial activity, prompting further exploration into its mechanism of action and potential applications in antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of biphenyl derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (393522-78-6) 4'-CH₂OH, 4-COOCH₃ C₁₅H₁₄O₃ 242.27 High polarity; research applications in drug discovery
Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate (192376-76-4) 4'-OH, 3-COOCH₃ C₁₄H₁₂O₃ 228.24 Lower molecular weight; skin/eye irritant (H315, H319)
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (886362-12-5) 4'-Cl, 3'-F, 4-COOCH₃ C₁₄H₁₀ClFO₂ 272.68 Halogenated; enhanced lipophilicity for agrochemicals
Methyl biphenyl-4-carboxylate (720-75-2) 4-COOCH₃ (no substituent) C₁₄H₁₂O₂ 212.24 Simpler structure; intermediate in OLED materials
Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate (144291-47-4) 4'-CHO, 2-COOCH₃ C₁₅H₁₂O₃ 240.25 Aldehyde group for Schiff base synthesis
4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid (158144-54-8) 4'-CH₂OH, 2-COOH C₁₄H₁₂O₃ 228.24 Free carboxylic acid; higher acidity
Methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate (89901-00-8) 2'-OCH₃, 4-COOCH₃ C₁₅H₁₄O₃ 242.27 Electron-donating methoxy group; photostability studies

Key Observations :

Substituent Position and Reactivity :

  • The hydroxymethyl group in the target compound (4'-CH₂OH) offers a reactive site for conjugation, unlike the methoxy (OCH₃) group in Methyl 2’-methoxy-biphenyl-4-carboxylate, which is electron-donating but less reactive .
  • Halogenated derivatives (e.g., 4'-Cl/3'-F) exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic interactions in pesticides or pharmaceuticals .

Acid vs. Ester Functionality :

  • The free carboxylic acid in 4'-Hydroxymethyl-biphenyl-2-carboxylic acid (CAS 158144-54-8) increases water solubility and acidity compared to ester derivatives, impacting bioavailability .

Hazards and Handling :

  • Methyl 4'-hydroxy-biphenyl-3-carboxylate (CAS 192376-76-4) is classified as a skin/eye irritant (H315, H319), whereas the hydroxymethyl analog lacks reported hazards, emphasizing safer handling .

Synthetic Utility :

  • The formyl group in Methyl 4'-formyl-biphenyl-2-carboxylate enables facile Schiff base formation, a key step in synthesizing fluorescent probes or metal-organic frameworks .

Preparation Methods

Esterification of 4'-Hydroxy-4-biphenylcarboxylic Acid

One of the primary synthetic routes to this compound involves esterification of the corresponding 4'-hydroxy-4-biphenylcarboxylic acid precursor. The process is generally carried out by refluxing the acid in methanol with a catalytic amount of sulfuric acid, which acts as an acid catalyst to promote ester formation.

Typical Procedure:

  • Dissolve 4'-hydroxy-4-biphenylcarboxylic acid (5 g) in methanol (50 mL).
  • Add concentrated sulfuric acid (98% wt., 2 mL) and a small volume of toluene (10 mL) as a co-solvent.
  • Heat the mixture under reflux for 12 hours.
  • After completion, cool the reaction mixture to room temperature.
  • Extract the product with ethyl acetate and wash with water.
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Purify the crude product by column chromatography to obtain the pure methyl ester.

Yield: Approximately 98% under these conditions.

This method is well-documented and provides a high-yielding, straightforward approach to the methyl ester with the hydroxymethyl substituent intact.

Preparation of Hydroxymethyl Substituent

The hydroxymethyl group at the 4'-position can be introduced by selective reduction or functional group transformation of a precursor biphenyl derivative:

  • Starting from methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate, reduction of the aldehyde group to the hydroxymethyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) under mild conditions.
  • Alternatively, direct hydroxymethylation of the biphenyl core via formaldehyde addition under controlled conditions may be employed, though this is less common.

While specific detailed protocols for this step are less frequently reported in open literature, the reduction of aldehydes to primary alcohols is a standard organic transformation applicable here.

In Vivo Formulation Preparation (Solubilization and Stock Solutions)

For biological or pharmacological studies, preparing clear stock solutions of this compound is essential. The compound’s solubility can be enhanced by preparing master solutions in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner to maintain clarity and homogeneity.

Preparation Table for Stock Solutions (Example):

Stock Solution Concentration 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 4.1276 20.6381 41.2763
5 mM 0.8255 4.1276 8.2553
10 mM 0.4128 2.0638 4.1276

In Vivo Formulation Method:

  • Prepare a DMSO master liquid by dissolving the compound at the desired concentration.
  • Add PEG300, mix and clarify.
  • Add Tween 80, mix and clarify.
  • Add distilled water, mix and clarify.

Alternatively, corn oil can be used as the final solvent after DMSO master liquid preparation. Each solvent addition must yield a clear solution before proceeding to the next step, using physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution.

Comparative Analysis of Preparation Methods

Preparation Step Method/Conditions Advantages Limitations
Esterification Reflux with methanol and sulfuric acid (12 h) High yield (~98%), straightforward Requires acid handling and reflux
Hydroxymethyl introduction Reduction of aldehyde precursor with NaBH4 Mild conditions, selective Requires aldehyde precursor
Stock solution preparation DMSO master liquid + co-solvent dilution Enables biological use, clear solutions Solubility limits in DMSO

Research Findings and Notes

  • The esterification method using sulfuric acid catalysis in methanol is a well-established, high-yielding process that preserves the hydroxymethyl group without side reactions.
  • The preparation of in vivo formulations using DMSO and co-solvents ensures the compound’s solubility for biological assays, critical for pharmacological research.
  • Purification by column chromatography after esterification is necessary to achieve high purity suitable for research or industrial applications.
  • The hydroxymethyl group provides a versatile handle for further chemical modifications, which is why maintaining its integrity during synthesis is essential.

Q & A

Q. What are the standard synthetic routes for Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate, and how is the product characterized?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-(hydroxymethyl)phenylboronic acid) and methyl 4-bromobenzoate, using palladium catalysts . Post-synthesis, characterization involves:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm), hydroxymethyl (–CH2OH, δ ~4.6 ppm), and ester carbonyl (δ ~167–170 ppm) .
  • HPLC : Purity assessment (>95%) with C18 columns and methanol/water gradients .
  • Elemental analysis : Confirmation of C, H, and O content within ±0.3% of theoretical values .

Q. How are impurities or byproducts identified during synthesis?

Answer: Common impurities include:

  • Unreacted starting materials : Detected via HPLC retention time comparison .
  • Homocoupling byproducts (e.g., biphenyl dimers): Identified by mass spectrometry (MS) or GC-MS .
  • Oxidation products : Hydroxymethyl groups may oxidize to aldehydes, detectable by IR (C=O stretch ~1730 cm⁻¹) or NMR (aldehyde proton δ ~9.8–10.0 ppm) .

Advanced Research Questions

Q. What catalytic systems optimize cross-coupling efficiency for biphenyl carboxylates?

Answer:

  • Dual Ni/Pd catalysts : Improve yields (up to 85%) in reductive cross-coupling of aryl halides and aryl acetates under mild conditions (e.g., Zn reductant, room temperature) .
  • Ligand effects : Bulky phosphine ligands (e.g., XPhos) suppress homocoupling and enhance regioselectivity .
  • Solvent optimization : DMF/THF mixtures (3:1) balance solubility and reaction kinetics .

Q. How does substituent position influence the mesomorphic properties of biphenyl esters?

Answer:

  • Hydroxymethyl vs. alkoxy groups : Hydroxymethyl enhances hydrogen bonding, increasing melting points (e.g., 112–116°C vs. 70–85°C for alkoxy analogs) .
  • Polar substituents : Electron-withdrawing groups (e.g., –NO2) reduce liquid crystalline phases, while electron-donating groups (e.g., –OCH3) stabilize mesophases .
  • DFT studies : Predict dipole alignment and intermolecular interactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in NMR data for structurally similar biphenyl derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguish para/meta substitution) .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in hindered biphenyls) .
  • Crystallography : Single-crystal X-ray diffraction confirms bond angles and substituent orientation .

Methodological Tables

Q. Table 1: Comparative Yields in Cross-Coupling Reactions

Catalyst SystemSubstrate PairYield (%)Reference
Pd(PPh3)4Ar-B(OH)2 + Ar-X70–79
Ni/Pd dualAr-OAc + Ar-X80–85
Pd/XPhosAr-Bpin + Ar-X75–82

Q. Table 2: Key NMR Shifts for Substituent Identification

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
–COOCH33.90 (s, 3H)167–170
–CH2OH4.60 (t, 2H)62–65
Aromatic H (para)7.60–8.20 (d, 2H)125–130

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
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Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate

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